molecular formula C11H19NO5 B12940258 (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline

Cat. No.: B12940258
M. Wt: 245.27 g/mol
InChI Key: CXYMEVREQDUHPU-CSMHCCOUSA-N
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Description

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline is a chiral proline derivative that has garnered interest in the field of organic chemistry. The compound is characterized by its unique stereochemistry and the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline typically involves the protection of the amino group of 4-hydroxy-3-methylproline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of tosylate derivatives.

Scientific Research Applications

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline exerts its effects is primarily through its role as a chiral building block. The compound can interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites due to its unique stereochemistry. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
  • (2S,3S,4R)-2-amino-3,4-di-O-benzyl-1-O-(2-O-methyl-3,4,6-tri-O-benzyl-α-D-galactopyranosyl)-1,3,4-octadecanetriol

Uniqueness

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly valuable in asymmetric synthesis and as a precursor for the synthesis of complex molecules with high enantiomeric purity .

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of study and industrial applications.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,3S,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7+,8+/m1/s1

InChI Key

CXYMEVREQDUHPU-CSMHCCOUSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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